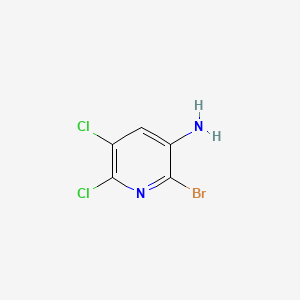

2-Bromo-5,6-dichloropyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

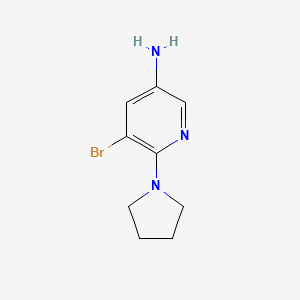

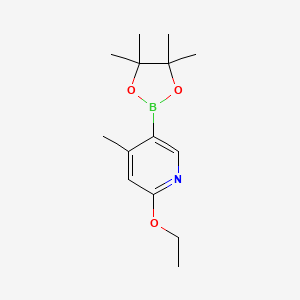

“2-Bromo-5,6-dichloropyridin-3-amine” is a chemical compound with the molecular formula C5H3BrCl2N2 . It is used as a reactant in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .

Synthesis Analysis

The synthesis of “2-Bromo-5,6-dichloropyridin-3-amine” involves several steps. One method involves the use of nitropyridine derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5,6-dichloropyridin-3-amine” is characterized by the presence of bromine, chlorine, nitrogen, and hydrogen atoms in its structure .

Chemical Reactions Analysis

“2-Bromo-5,6-dichloropyridin-3-amine” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is also used as a starting material for the production of many pharmaceutical compounds .

科学的研究の応用

Palladium-Catalyzed Amination

A study by Ji et al. (2003) demonstrated the use of 2-Bromo-5,6-dichloropyridin-3-amine in palladium-catalyzed aminations. They found that the amination of polyhalopyridines, similar to 2-Bromo-5,6-dichloropyridin-3-amine, catalyzed by a palladium-Xantphos complex yields products with high selectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Pyrimidin-2-ones

Cardillo et al. (2004) described a method to synthesize 3-bromo-5,6-dihydropyridin-2-ones, starting from compounds like 2-Bromo-5,6-dichloropyridin-3-amine. This process involves bromine displacement with an amine, leading to the formation of 3-amino-substituted 5,6-dihydropyridin-2-ones (G. Cardillo et al., 2004).

Rearrangements During Aminations

Pieterse and Hertog (2010) investigated the rearrangements that occur during the aminations of halopyridines, which include compounds like 2-Bromo-5,6-dichloropyridin-3-amine. Their research provides insight into the mechanisms involved in these reactions and the formation of different aminopyridines (M. Pieterse & H. J. Hertog, 2010).

Regioselectivity in Reactions

A study by Doulah et al. (2014) focused on the regioselective displacement reactions of compounds like 2-Bromo-5,6-dichloropyridin-3-amine with ammonia. They investigated the formation of various substituted aminopyrimidines and analyzed them using X-ray crystallography (A. Doulah et al., 2014).

Microwave-Assisted Amination

Kim et al. (2010) described a microwave-assisted amination method for compounds like 2-Bromo-5,6-dichloropyridin-3-amine. This method provided superior results in terms of conversion and yield compared to conventional heating conditions (Jeong Guen Kim et al., 2010).

Heteroarylation of Adamantylalkyl Amines

Abel et al. (2017) explored the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, which likely include derivatives of 2-Bromo-5,6-dichloropyridin-3-amine. They studied the influence of halogen atoms and the pyridine ring structure on the results of the coupling process (A. Abel et al., 2017).

Safety and Hazards

“2-Bromo-5,6-dichloropyridin-3-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-bromo-5,6-dichloropyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-4-3(9)1-2(7)5(8)10-4/h1H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDNQPYDCCDMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682483 |

Source

|

| Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dichloropyridin-3-amine | |

CAS RN |

1253889-50-7 |

Source

|

| Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-5,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。